molecular formula C13H8ClNO B1274715 Carbazole-9-carbonyl Chloride CAS No. 73500-82-0

Carbazole-9-carbonyl Chloride

Cat. No. B1274715
CAS RN: 73500-82-0
M. Wt: 229.66 g/mol
InChI Key: RCENRFKQKSIRLA-UHFFFAOYSA-N
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Description

Carbazole-9-carbonyl chloride is a derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by a carbazole core structure with a carbonyl chloride functional group attached to the ninth position. This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including those with applications in organic electronics, such as organic light-emitting diodes (OLEDs), and materials with specific fluorescence properties for analytical applications.

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. For instance, carbazole compounds can be synthesized and modified at the 3, 6, and 9 positions to tune their electronic properties, as demonstrated in the development of host materials for triplet emitters in OLEDs . Additionally, the synthesis of 9-[(E)-1,2-dichlorovinyl]carbazole, which is a precursor for photoconductive polymers, involves dichlorovinylation of carbazole using phase transfer catalysis in a nonaqueous system, showcasing the versatility of carbazole chemistry . Moreover, the reaction of carbazole with chloroacetyl chloride followed by further reactions leads to the formation of various carbazole derivatives with potential antibacterial and antifungal applications .

Molecular Structure Analysis

The molecular structure of carbazole derivatives, such as 9-phenyl carbazole, has been studied to understand their absorption and emission characteristics. The phenyl group at the 9 position is found to be twisted out of the plane of the carbazole moiety, which affects the compound's photophysical properties . Quantum mechanical calculations have been employed to optimize the geometries of these compounds in their ground and excited states . The molecular structure of carbazole compounds is crucial in determining their suitability as host materials for triplet emitters in OLEDs, where the presence of poly(p-phenyl) chains in the molecular structure is a key factor .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that modify their electronic and photophysical properties. For example, the oxidation of 9-phenylcarbazoles is influenced by substituents at the 3 and 6 positions, and the oxidized forms can undergo dimerization . The reactivity of the para position of the 9-phenyl group is relatively insensitive to redox and chemical reactions, which is important for the stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are closely related to their molecular structure and the nature of their substituents. For instance, the fluorescence labeling of carbazole-9-carboxylic acid derivatives allows for the accurate determination of carbonyl groups in cellulosic materials, indicating the compound's utility in analytical chemistry . The electrochemical and spectral properties of 9-phenylcarbazoles have been characterized, revealing that their redox behavior is affected by the nature of the substituents . Additionally, the synthesis of poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) and its capacitance behavior in electrochemical systems demonstrate the potential of carbazole derivatives in energy storage applications .

Scientific Research Applications

  • Fluorescent Reagent in Analytical Chemistry Carbazole-9-carbonyl chloride (C9CC) has been studied as a model fluorescent reagent. Its interaction with various cyclodextrins (CDs) in different pH conditions was observed, impacting the derivatization reaction, especially in the presence of CDs like 2-hydroxypropyl-β-cyclodextrin and 2,3-di-O-methyl-β-CD. These interactions significantly modify the reactivity of C9CC, which can be utilized in analytical chemistry for specific detection purposes (Olives et al., 2007).

  • Carbonyl Content Determination in Cellulosics A novel method utilizing fluorescence labeling with carbazole-9-carboxylic acid derivatives has been developed for determining carbonyl content in cellulosic materials. This technique, which can be integrated into gel permeation chromatography systems, offers higher efficiency, reduced analysis time, and increased simplicity, making it a valuable tool in cellulose research and industry (Roehrling et al., 2002).

  • Antimicrobial Activity Derivatives of 9H-carbazole, prepared using carbazole as a precursor, have shown potential antimicrobial properties. These synthesized compounds, including various carbazole derivatives, have been evaluated for their effectiveness against a range of microbial agents, indicating their potential in pharmaceutical and medicinal applications (Salih et al., 2016).

  • Synthesis of Electrophosphorescent Materials Carbazole derivatives have been used in the synthesis of materials for organic light-emitting diodes (OLEDs). For instance, compounds like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile have been designed for use as host materials in blue phosphorescent OLEDs, demonstrating their importance in the development of advanced electronic and photonic devices (Deng et al., 2013).

  • Trace Analysis of Surfactants The derivatization of primary hydroxyl groups in fatty alcohols using carbazole-9-carbonyl chloride has been explored. This method is significant for trace analysis of surfactants derived from fatty alcohols, improving the efficiency and accuracy of such analyses (Meissner & Engelhardt, 1999).

  • Synthesis of Polymers and Polymer Analysis Carbazole derivatives have been utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and coloration in materials like poly(vinyl chloride). These studies contribute to the development of advanced materials with improved characteristics for various industrial applications (Pielichowski & Hamerton, 1998).

  • Bioactive Compound Synthesis The use of 9H-carbazole in the synthesis of bio-active compounds, especially via greener methodologies like microwave-assisted synthesis, highlights its role in pharmaceutical research and development of new therapeutic agents (Narkhede, 2014).

  • Bacterial Biotransformation Studies Carbazole derivatives have been studied in the context of bacterial biotransformation, shedding light on the metabolic pathways and potential environmental impact of these compounds. This research is crucial for understanding the ecological aspects of carbazole and its derivatives (Waldau et al., 2009).

Safety And Hazards

Carbazole-9-carbonyl Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Carbazole-based compounds, including Carbazole-9-carbonyl Chloride, have been attracting interest due to their suitability in a broad range of applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Future research may focus on the development of innovative protocols for producing poly-functionalized carbazoles and related highly complex heterocyclic compounds .

properties

IUPAC Name

carbazole-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENRFKQKSIRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390777
Record name Carbazole-9-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole-9-carbonyl Chloride

CAS RN

73500-82-0
Record name Carbazole-9-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazole-9-carbonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
N Kızılcan, B Hocaoğlu… - Pigment & Resin …, 2011 - emerald.com
… In this study, carbazole‐9‐carbonyl chloride (Cz‐CFR) comonomer was synthesised by esterification reaction of CzCl and hydroxyl groups of CFR. Cz‐CFR was then polymerised by …
Number of citations: 12 www.emerald.com
AI Olives, EE Romero-Ale, MA Martín… - Journal of Inclusion …, 2007 - Springer
… Carbazole-9-carbonyl chloride (C9CC) and 9-carbazolylacetic acid (9CAA) were selected … In the presence of CDs, the hydrolysis-decarboxylation of carbazole-9-carbonyl chloride is …
Number of citations: 6 link.springer.com
B Ustamehmetoğlu, N Kızılcan - Pigment & Resin Technology, 2011 - emerald.com
… In this study, Cz‐MEKFR comonomer was synthesised by esterification reaction of carbazole‐9‐carbonyl chloride and hydroxyl groups of MEKFR. Then, electrochemical …
Number of citations: 9 www.emerald.com
EE Romero‐Ale, AI Olives, MA Martín… - … : The journal of …, 2005 - Wiley Online Library
… In the present work we describe the luminescence behaviour of two carbazole derivatization fluorescent reagents (carbazole-9-carbonyl chloride, C9CC; and 9-carbazolylacetic acid, …
C Meissner, H Engelhardt - Chromatographia, 1999 - Springer
… Carbazole-9-carbonyl chloride proved to be the most sensitive reagent for the derivatization of fatty alcohols and fatty alcohol ethoxylates compared to FMOC-C1 and 1-naphthoyl …
Number of citations: 9 link.springer.com
C Kilway - The Ohio Journal of Science, 2017 - search.proquest.com
… To increase sensitivity, this project explores the use of carbazole9-carbonyl chloride (C9C) to form a fluorescent ester derivative of NO-Cbl for HPLC analysis with the same HPLC …
Number of citations: 0 search.proquest.com
W Lao, C Song, J You, Q Ou - Dyes and Pigments, 2012 - Elsevier
Fluorescence behavior of three carbazole-based dyes, 2-(9H-carbazol-9-yl) butanoic acid, 2-(1,4-dimethyl-9H-carbazol-9-yl)acetic acid and 3-(1,4-dimethyl-9H-carbazol-9-yl)propanoic …
Number of citations: 6 www.sciencedirect.com
C Czerwenka, M Lämmerhofer, W Lindner - Journal of pharmaceutical and …, 2003 - Elsevier
… 2,4-Dinitrofluorobenzene (Sanger's reagent) was obtained from Sigma-Aldrich, while N-(9-fluorenylmethoxycarbonyloxy)succinimide and carbazole-9-carbonyl chloride were from Fluka …
Number of citations: 44 www.sciencedirect.com
M Lämmerhofer, E Tobler, E Zarbl, W Lindner… - …, 2003 - Wiley Online Library
… The reagents 3,5-dinitrobenzoylchloride (DNB-Cl), O-(9fluorenylmethoxycarbonyl) hydroxysuccinimide (FMOCOSu), dansylchloride (DNS-Cl), carbazole-9-carbonylchloride (CC-Cl) …
B Ustamehmetoğlu, N Köken, N Kizilcan… - Pigment & Resin …, 2020 - emerald.com
… Carbazole-9-carbonyl chloride was reacted with hydroxyl groups of MEKFR and cyclohexanone formaldehyde resin to produce corresponding Cz modified ketonic resins. Then, …
Number of citations: 5 www.emerald.com

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